molecular formula C12H7Cl2NO3 B6382930 4-(2,4-Dichlorophenyl)-2-nitrophenol CAS No. 1262002-67-4

4-(2,4-Dichlorophenyl)-2-nitrophenol

Cat. No.: B6382930
CAS No.: 1262002-67-4
M. Wt: 284.09 g/mol
InChI Key: AQPOQMYZNRZIGG-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-nitrophenol is a chlorinated nitrophenol derivative characterized by a phenolic hydroxyl group, a nitro group at the 2-position, and a 2,4-dichlorophenyl substituent at the 4-position of the benzene ring. Chlorinated nitrophenols are commonly used as intermediates in agrochemicals, pharmaceuticals, and dyes due to their electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPOQMYZNRZIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686307
Record name 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-67-4
Record name 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-nitrophenol typically involves the nitration of 2,4-dichlorophenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of 4-(2,4-Dichlorophenyl)-2-nitrophenol may involve continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The use of continuous flow microreactors allows for better control of reaction temperature and residence time, leading to more efficient mass transfer and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium hydroxide.

Major Products

    Reduction: The reduction of the nitro group results in the formation of 4-(2,4-Dichlorophenyl)-2-aminophenol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making it useful in various biological and pharmacological studies .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Applications
4-Chloro-2-nitrophenol 89-64-5 C₆H₄ClNO₃ 173.56 85–87 Dyestuff intermediate
2-Chloro-4-nitrophenol 619-08-9 C₆H₄ClNO₃ 173.55 Not reported Organic synthesis, metabolites
4-(2,4-Dichlorophenyl)-2-nitrophenol Not available C₁₂H₆Cl₂NO₃ ~282.1 (calc.) Not available Hypothesized: Agrochemical intermediates

Key Observations :

  • Nitro Group Position: The 2-nitro group enhances acidity (pKa ~4–5 estimated) compared to non-nitrated phenols, facilitating deprotonation in basic conditions .

Reactivity Trends :

  • Nitro groups direct electrophilic substitution to meta positions, while chlorine substituents enhance stability toward oxidation .
  • The dichlorophenyl moiety may increase lipophilicity, favoring applications in hydrophobic matrices (e.g., fungicides, as seen in propiconazole derivatives in ) .

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